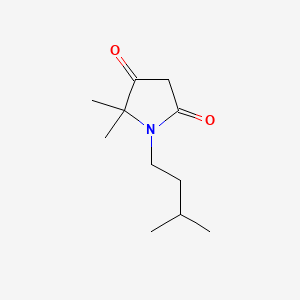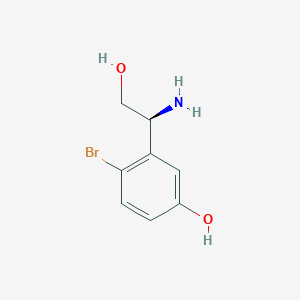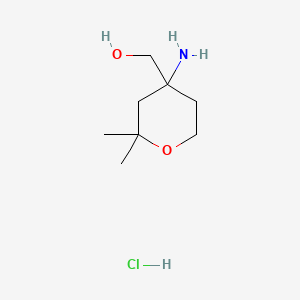![molecular formula C10H11N3O2 B13548642 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.213 g/mol This compound is a derivative of propanoic acid and features a pyrrolo[3,2-c]pyridine moiety, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Vorbereitungsmethoden
The synthesis of 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid typically involves the following steps:
Cyclization Reaction: The preparation begins with the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe.
Medicine: In medicine, the compound is explored for its potential therapeutic applications.
Industry: Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
Fmoc-L-7-AzaTrp-OH: This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and is used in peptide synthesis.
Pyrrolopyrazine derivatives: These compounds have a similar bicyclic structure but contain a pyrazine ring instead of a pyridine ring.
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15) |
InChI-Schlüssel |
ANQYIRMPOYWSSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1NC=C2CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)
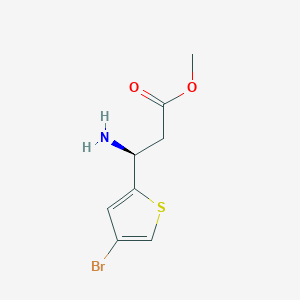
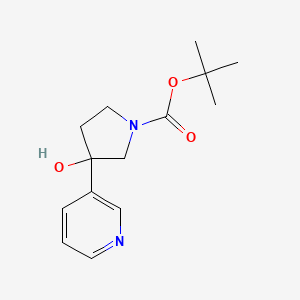
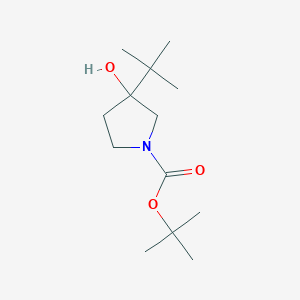
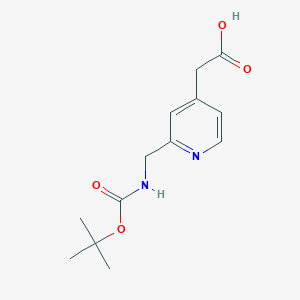

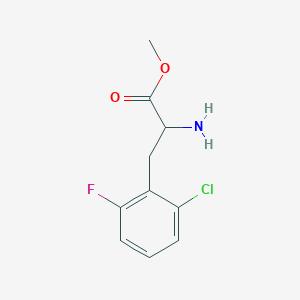

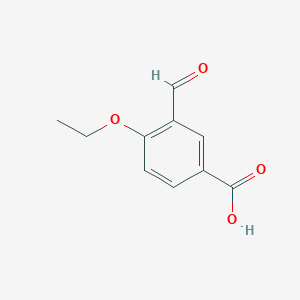
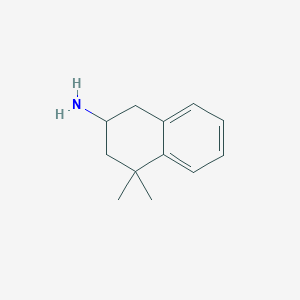
![2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B13548603.png)
